Fmoc-12-Ado-OH
Overview
Description
Fmoc-12-Ado-OH, also known as 12-(Fmoc-amino)dodecanoic acid, is a chemical compound with the molecular formula C27H35NO4 . It has a molecular weight of 437.60 .
Synthesis Analysis
Fmoc-12-Ado-OH is synthesized using various methods. One method involves the use of PS-Carbodiimide resin in dichloromethane at temperatures between 20-50°C for 20 hours . Another method involves the use of Fmoc-OSu and NaHCO3 in a solution of 12-aminododecanoic acid in acetone and water .Molecular Structure Analysis
Fmoc-12-Ado-OH has a complex molecular structure that includes a total of 69 bonds. These comprise 34 non-H bonds, 14 multiple bonds, 15 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic (thio-) carbamate .Chemical Reactions Analysis
Fmoc-12-Ado-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-12-Ado-OH is a white powder with a melting point of 114-118°C . It is used in peptide synthesis and has a Fmoc functional group . It is stored at a temperature of 2-8°C .Scientific Research Applications
Peptide Synthesis
Fmoc-12-Ado-OH is used in Fmoc solid-phase peptide synthesis (SPPS) . This method is particularly useful when larger quantities of peptides are required for studies such as biological tests, NMR structural research, or interaction studies between peptides and other molecules .
Method of Application
In Fmoc SPPS, the peptide chain is assembled step-by-step, one amino acid at a time. The process begins with the attachment of the first amino acid to a solid support (the resin). The amino group of this amino acid is protected by an Fmoc group. The Fmoc group is then removed, and the next amino acid (also protected by an Fmoc group) is added. This cycle is repeated until the desired peptide sequence is obtained .
Results and Outcomes
The use of Fmoc-12-Ado-OH in peptide synthesis has enabled the production of peptides with various biological activities, such as antimicrobial, antithrombotic, opioid, and antioxidant activities . These peptides are important not only in the environment in which they operate but also as potential drug candidates .
Hydrogel Formation for Biomedical Applications
Fmoc-12-Ado-OH can be used in the formation of peptide-based hydrogels (PHGs) . These are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Method of Application
A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, has been proposed as a scaffold for bioprinting applications . The Fmoc group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
Results and Outcomes
The Fmoc-derivatives of the series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
pH-Controlled Ambidextrous Gelation
Fmoc-12-Ado-OH can be used in pH-controlled ambidextrous gelation . This is significant among the gelators .
Method of Application
The gelation of double Fmoc-functionalized L-lysine [Fmoc (Nα)-L-lysine (NεFmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is demonstrated . The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
Results and Outcomes
Fmoc-K (Fmoc) exhibits several advantages and significant importance as a LMWG . The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
Efficient Fmoc-Protected Amino Ester Hydrolysis
Fmoc-12-Ado-OH can be used in the hydrolysis of Fmoc-protected amino esters . This process is important for modifying amino acids, as the C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .
Method of Application
Standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . Therefore, mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group . The reaction is optimized for a broad scope of amino esters .
Results and Outcomes
The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure . This process allows for the selective deprotection of esters to create SPPS-ready amino acids .
Peptide Delivery System
Fmoc-12-Ado-OH can be used in the development of a peptide delivery system . This system enhances the pharmacological and pharmacokinetic profile of Xenopus GLP-1 Analogs .
Results and Outcomes
The use of Fmoc-12-Ado-OH in the peptide delivery system results in an enhanced pharmacological and pharmacokinetic profile of Xenopus GLP-1 Analogs . This could potentially improve the effectiveness of these analogs in their therapeutic applications .
Safety And Hazards
properties
IUPAC Name |
12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c29-26(30)18-8-6-4-2-1-3-5-7-13-19-28-27(31)32-20-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25H,1-8,13,18-20H2,(H,28,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGIKYAQSSNFCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401149 | |
Record name | Fmoc-12-Ado-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-12-Ado-OH | |
CAS RN |
128917-74-8 | |
Record name | Fmoc-12-Ado-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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